Cas no 1420933-09-0 (1-aminopropane-2-sulfonamide)

1-aminopropane-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Propanesulfonamide, 1-amino-
- 1-aminopropane-2-sulfonamide
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- Inchi: 1S/C3H10N2O2S/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
- InChI Key: LQVAQUHURBYBSG-UHFFFAOYSA-N
- SMILES: C(N)C(S(N)(=O)=O)C
1-aminopropane-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150123-10.0g |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 10g |
$5283.0 | 2023-06-08 | ||
Enamine | EN300-150123-5.0g |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 5g |
$3562.0 | 2023-06-08 | ||
Enamine | EN300-150123-250mg |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 250mg |
$1131.0 | 2023-09-27 | ||
Enamine | EN300-150123-2.5g |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 2.5g |
$2408.0 | 2023-06-08 | ||
Enamine | EN300-150123-0.1g |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 0.1g |
$1081.0 | 2023-06-08 | ||
Enamine | EN300-150123-0.5g |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 0.5g |
$1180.0 | 2023-06-08 | ||
Enamine | EN300-150123-500mg |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 500mg |
$1180.0 | 2023-09-27 | ||
Enamine | EN300-150123-100mg |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 100mg |
$1081.0 | 2023-09-27 | ||
Enamine | EN300-150123-0.05g |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 0.05g |
$1032.0 | 2023-06-08 | ||
Enamine | EN300-150123-0.25g |
1-aminopropane-2-sulfonamide |
1420933-09-0 | 0.25g |
$1131.0 | 2023-06-08 |
1-aminopropane-2-sulfonamide Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on 1-aminopropane-2-sulfonamide
Introduction to 1-aminopropane-2-sulfonamide (CAS No. 1420933-09-0)
1-aminopropane-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1420933-09-0, is a sulfonamide derivative with a unique structural framework that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its amine and sulfonamide functional groups, exhibits a range of potential applications due to its versatile reactivity and biological properties. The sulfonamide moiety, in particular, is well-known for its antimicrobial and anti-inflammatory characteristics, making it a valuable scaffold for drug development.
The molecular structure of 1-aminopropane-2-sulfonamide consists of a propane backbone modified with an amino group at the first carbon and a sulfonamide group at the second carbon. This configuration imparts distinct chemical and pharmacological properties, enabling its utility in various synthetic pathways and biological assays. The presence of both polar functional groups enhances its solubility in polar solvents, facilitating its use in aqueous-based formulations and biological systems.
In recent years, 1-aminopropane-2-sulfonamide has been explored as a key intermediate in the synthesis of more complex pharmacophores. Its sulfonamide group serves as a critical pharmacophore, interacting with biological targets such as enzymes and receptors. This interaction is pivotal in modulating physiological processes, making it a promising candidate for therapeutic intervention. The compound’s ability to act as a hinge binder in drug design has been particularly noted in the development of small-molecule inhibitors for various diseases.
One of the most compelling aspects of 1-aminopropane-2-sulfonamide is its role in medicinal chemistry research. Researchers have leveraged its structural features to develop novel analogs with enhanced binding affinity and selectivity. For instance, modifications to the amine or sulfonamide groups have led to derivatives with improved pharmacokinetic profiles, reduced toxicity, and increased efficacy. These advancements underscore the compound’s significance as a building block in drug discovery.
Recent studies have also highlighted the potential of 1-aminopropane-2-sulfonamide in addressing inflammatory and autoimmune disorders. The sulfonamide moiety’s ability to modulate inflammatory pathways has been investigated extensively. Preclinical trials have demonstrated that certain derivatives exhibit anti-inflammatory effects comparable to established therapeutics but with improved tolerability. This finding opens new avenues for treating conditions such as rheumatoid arthritis, psoriasis, and other inflammatory diseases.
The synthesis of 1-aminopropane-2-sulfonamide involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of propylamine, followed by sulfonation and subsequent amide formation. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
In addition to its pharmaceutical applications, 1-aminopropane-2-sulfonamide has found utility in materials science and industrial chemistry. Its unique properties make it suitable for use as a corrosion inhibitor, surfactant, or component in specialty polymers. The compound’s ability to form stable complexes with metal ions has also been explored in catalytic processes and metal extraction techniques.
The future prospects of 1-aminopropane-2-sulfonamide are promising, with ongoing research focusing on expanding its therapeutic applications and industrial uses. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of new derivatives with tailored properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield groundbreaking developments in the near future.
Overall, 1-aminopropane-2-sulfonamide (CAS No. 1420933-09-0) represents a versatile compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features, coupled with its broad range of applications, position it as a cornerstone molecule in modern chemical research. As scientific understanding continues to evolve, the utility of this compound is likely to expand further, contributing to advancements in human health and industrial innovation.
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